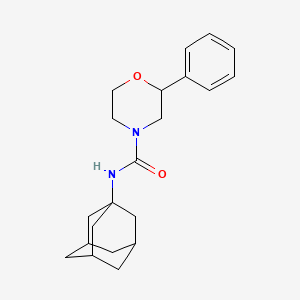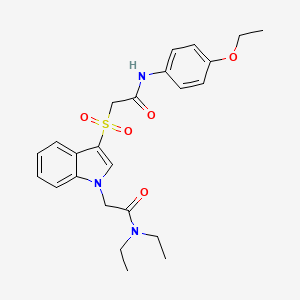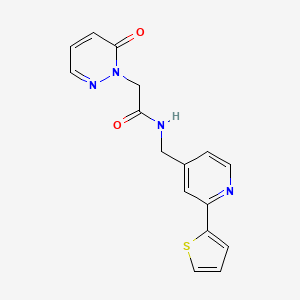
N-((1R,3s)-adamantan-1-yl)-2-phenylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1R,3s)-adamantan-1-yl)-2-phenylmorpholine-4-carboxamide” is a complex organic molecule. It contains an adamantane group, which is a type of diamondoid and a common motif in medicinal chemistry due to its unique three-dimensional structure . The molecule also contains a phenyl group, a morpholine ring, and a carboxamide group.
Molecular Structure Analysis
The adamantane group in the molecule is a rigid, three-dimensional structure, which can influence the overall shape and properties of the molecule. The morpholine ring is a six-membered ring containing an oxygen and a nitrogen atom, which can participate in hydrogen bonding and other interactions . The phenyl group is a planar, aromatic ring, which can contribute to the overall stability of the molecule and participate in π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The phenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the nonpolar adamantane and phenyl groups could increase its solubility in nonpolar solvents .Scientific Research Applications
Antiviral Activity Against Dengue Virus (DENV)
Dengue fever is a mosquito-borne viral illness prevalent in tropical and subtropical regions. Researchers have synthesized hybrid compounds by combining structural features of known DENV inhibitors with N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide. Notably, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide (Compound 3) demonstrated significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity . This finding suggests its potential as an antiviral agent.
Cannabinoid Receptor Modulation
Another compound, N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide , shares structural similarities with N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide. It falls into the class of cannabimimetics and interacts with cannabinoid receptors. Researchers have studied its analytical features for identification purposes .
Future Directions
The unique structure of this compound suggests that it could have interesting biological activity, and it could be a valuable starting point for the development of new drugs. Future research could involve testing its activity against various biological targets, and optimizing its structure to improve its potency and selectivity .
properties
IUPAC Name |
N-(1-adamantyl)-2-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c24-20(22-21-11-15-8-16(12-21)10-17(9-15)13-21)23-6-7-25-19(14-23)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGNONCDYBNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)
![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)


![(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2665979.png)



![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2665986.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2665988.png)
![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile](/img/structure/B2665991.png)
![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)